molecular formula C15H8N2O4 B2877068 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 1794943-74-0

3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2877068
CAS No.: 1794943-74-0
M. Wt: 280.239
InChI Key: UKBZUNMNEWAEKI-UHFFFAOYSA-N
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Description

3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic hybrid molecule combining a coumarin core (2H-chromen-2-one) with a 1,3,4-oxadiazole ring substituted at the 5-position with a furan-2-yl group. This structural architecture confers unique electronic and steric properties, making it a candidate for diverse biological applications, particularly antimicrobial and anticancer activities . The furan moiety introduces π-electron density, enhancing interactions with biological targets such as enzymes or DNA, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities .

Synthetic routes for this compound typically involve cyclocondensation reactions. For instance, intermediates like 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (from ) are functionalized with furan derivatives via nucleophilic substitution or cross-coupling reactions . Characterization relies on spectroscopic methods (IR, NMR, MS) and elemental analysis .

Properties

IUPAC Name

3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O4/c18-15-10(8-9-4-1-2-5-11(9)20-15)13-16-17-14(21-13)12-6-3-7-19-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBZUNMNEWAEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 3-formylchromone under suitable conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chromenone and furan rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

The biological and physicochemical properties of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one are strongly influenced by the substituent on the oxadiazole ring. Key analogues include:

Compound Substituent on Oxadiazole Key Properties Reference
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Phenyl Polymorphic structures; anticancer activity via topoisomerase inhibition
3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Pyridin-4-yl Enhanced solubility due to basic nitrogen; moderate antifungal activity
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Sulfanyl Intermediate for triazine conjugates; broad-spectrum antimicrobial activity
6-Bromo-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one 4-Chlorophenyl High lipophilicity; potential kinase inhibitor (under preclinical screening)

Key Observations :

  • Furan vs. However, phenyl derivatives exhibit better crystallinity and polymorphism, which may enhance formulation stability .
  • Sulfanyl vs. Furan : Sulfanyl derivatives serve as versatile intermediates for further functionalization (e.g., triazine conjugation in ), whereas the furan group directly contributes to antifungal efficacy, as seen in LMM11 (), which inhibits C. albicans thioredoxin reductase with an MIC of 8 µg/mL .
Analogues with Oxazole Instead of Oxadiazole

Replacing the 1,3,4-oxadiazole with 1,3-oxazole (e.g., 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives) alters hydrogen-bonding capacity and electronic profiles. For example:

  • 3-(2-(4-Bromobenzylideneamino)oxazol-5-yl)-2H-chromen-2-one (): Exhibits antiproliferative activity against MCF-7 cells (IC₅₀ = 12 µM) but lower antimicrobial potency compared to oxadiazole analogues .
  • 3-(2-(3-Hydroxy-4-methoxybenzylideneamino)oxazol-5-yl)-2H-chromen-2-one (): Polar substituents improve aqueous solubility but reduce membrane permeability .

Key Difference : Oxadiazole derivatives generally show superior antimicrobial activity due to their stronger electron-withdrawing nature and metabolic resistance compared to oxazole analogues .

Biological Activity

3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a chromenone core substituted with a furan-containing oxadiazole moiety. Its molecular formula is C15H11N3O3C_{15}H_{11}N_{3}O_{3}, with a molecular weight of approximately 281.27 g/mol. The presence of both the furan and oxadiazole rings contributes to its bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. Research indicates that derivatives with similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that oxadiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 14 to 20 mm depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. A study reported that compounds containing the oxadiazole moiety showed cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values for these compounds were noted to be lower than those of standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Regulation : By affecting key regulatory proteins, it can cause cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)Reference
AntibacterialStaphylococcus aureus15
AnticancerMCF-7 (breast cancer)12
A549 (lung cancer)10
AntioxidantDPPH Radical Scavenging25

Research Findings

In one notable study published in Frontiers in Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. The results indicated that modifications on the furan and oxadiazole rings significantly influenced their potency against bacterial strains and cancer cells .

Another research effort focused on the structure-activity relationship (SAR) of related compounds, revealing that specific substitutions could enhance both antibacterial and anticancer activities .

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